N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
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Overview
Description
N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The dimethylphenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, furanones, and dihydrobenzimidazole compounds .
Scientific Research Applications
N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell division and growth, making it a potential anticancer agent . Additionally, the compound may interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse biological activities.
Furan-Containing Benzimidazoles: Compounds with a furan ring attached to the benzimidazole core, similar to the target compound.
Uniqueness
N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Biological Activity
N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This article reviews the existing research on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound's molecular formula is C30H33N3O3 with a molecular weight of 483.6 g/mol. Its structure includes a benzimidazole ring, a furan carboxamide moiety, and a dimethylphenoxy group, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₃N₃O₃ |
Molecular Weight | 483.6 g/mol |
CAS Number | 953883-68-6 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzimidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .
Cytoprotective Effects
In vitro studies have demonstrated that this compound can protect cellular structures from oxidative damage. It has been observed to reduce DNA strand breaks and mitigate mitochondrial dysfunction caused by oxidative stressors . The mechanism involves enhancing the expression of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a critical role in cellular defense against oxidative damage .
The proposed mechanism of action for this compound includes:
- Interaction with Enzymes : The benzimidazole ring interacts with various enzymes involved in cellular metabolism and proliferation.
- Modulation of Reactive Species : The compound appears to modulate levels of reactive oxygen species (ROS), thereby reducing oxidative stress in cells .
Case Studies
- Study on Cytotoxicity : In a controlled study using human colon fibroblast cells (CCD-18Co), pretreatment with this compound significantly reduced cytotoxic effects induced by the carcinogen 4-nitroquinoline 1-oxide (4NQO). This was evidenced by decreased DNA damage markers and preserved mitochondrial integrity .
- Antimicrobial Activity : Similar compounds have shown promise in antimicrobial assays, indicating potential applications in treating infections alongside cancer therapies. This suggests a dual role where the compound could be beneficial in both cancer and infectious disease contexts .
Research Findings
Recent findings highlight the importance of further investigations into the pharmacological profiles of this compound. Key areas for future research include:
- In vivo Studies : To confirm efficacy and safety profiles.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
Properties
IUPAC Name |
N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-10-11-18(2)22(15-17)30-14-6-12-27-20-8-4-3-7-19(20)26-23(27)16-25-24(28)21-9-5-13-29-21/h3-5,7-11,13,15H,6,12,14,16H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGLOSGRSJURPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.